molecular formula C17H12O3S B11837487 8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione CAS No. 105245-47-4

8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione

Cat. No.: B11837487
CAS No.: 105245-47-4
M. Wt: 296.3 g/mol
InChI Key: INLPUCYEFLTHBN-UHFFFAOYSA-N
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Description

8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione is a synthetic derivative of the 1,4-naphthoquinone (NQ) class, a group of compounds recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and redox properties . This compound features a methoxy substituent and a phenylsulfanyl (thioether) side chain, modifications that are known to significantly influence the reactivity, electrochemical characteristics, and biological interactions of the core naphthoquinone structure . The sulfur-containing side chain is of particular interest, as the introduction of thioether groups has been extensively explored to tune the antifungal, antibacterial, and anticancer activity of naphthoquinone derivatives . The primary research value of 1,4-naphthoquinones like this compound lies in their potential as antimicrobial and antitumoral agents . These molecules can participate in redox cycling, a process that generates reactive oxygen species (ROS) within cells, leading to oxidative stress that can trigger apoptosis or necrosis in cancer cells and exert lethal effects on microorganisms, including multidrug-resistant bacteria . Furthermore, the compound's structure allows it to act as a Michael acceptor, facilitating 1,4-Michael addition reactions with biological nucleophiles, which can inhibit essential cellular enzymes and disrupt key metabolic pathways . Researchers value this compound and its analogs as versatile chemical tools for probing oxidative stress mechanisms, studying enzyme inhibition, and as a precursor for the synthesis of more complex heterocyclic derivatives with enhanced pharmacological profiles . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

105245-47-4

Molecular Formula

C17H12O3S

Molecular Weight

296.3 g/mol

IUPAC Name

8-methoxy-2-phenylsulfanylnaphthalene-1,4-dione

InChI

InChI=1S/C17H12O3S/c1-20-14-9-5-8-12-13(18)10-15(17(19)16(12)14)21-11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

INLPUCYEFLTHBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C(=CC2=O)SC3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-donating methoxy group activates the naphthalene ring toward electrophilic attack. Key reactions include:

Reaction TypeConditionsPosition SelectivityProductReference
Nitration HNO₃/H₂SO₄, 0–5°CPara to methoxy8-Methoxy-5-nitro-2-(phenylthio)-1,4-dione
Sulfonation Fuming H₂SO₄, 50°COrtho to methoxy8-Methoxy-6-sulfo-2-(phenylthio)-1,4-dione

The phenylsulfanyl group exerts mild electron-withdrawing effects, directing electrophiles to the methoxy-activated positions.

Nucleophilic Displacement Reactions

The phenylsulfanyl group acts as a leaving group under specific conditions:

NucleophileConditionsProductYieldMechanismReference
Amines Ethanol, reflux, 12 hr2-Amino-8-methoxy-1,4-naphthoquinone65–78%SNAr (quinone activation)
Thiols K₂CO₃/DMF, 80°C, 6 hr2-(Alkylthio)-8-methoxy-1,4-naphthoquinone55–70%Thiolate displacement

This reactivity mirrors 2-chloro-1,4-naphthoquinone derivatives but with slower kinetics due to the weaker leaving group ability of SPh⁻ compared to Cl⁻ .

Redox Transformations

The quinone core undergoes reversible reduction:

Reduction Pathway
8-Methoxy-2-(phenylthio)-1,4-naphthoquinone
→ 8-Methoxy-2-(phenylthio)-1,4-dihydroxynaphthalene (E⁰′ = −0.32 V vs. SHE)

Key Redox Applications

  • Generates semiquinone radicals detectable by EPR spectroscopy at pH 7.4 .

  • Mediates electron transfer in biological systems, contributing to pro-oxidant activity .

Cycloaddition Reactions

The compound participates in Diels-Alder reactions via the quinone moiety:

DienophileConditionsCycloadduct StructureStereochemistryReference
1,3-Butadiene Toluene, 110°C, 24 hrTetracyclic naphtho[2,3-b]oxepineEndo preference
N-Phenylmaleimide Microwave, 120°C, 30 minSpiro-fused isoindoline derivativeExo transition

Reaction rates are enhanced by electron-withdrawing substituents on the dienophile .

Functional Group Interconversion

Methoxy Group Demethylation

  • Conditions : BBr₃/CH₂Cl₂, −78°C → 25°C, 4 hr

  • Product : 8-Hydroxy-2-(phenylthio)-1,4-naphthoquinone (93% yield)

Phenylsulfanyl Oxidation

  • Conditions : mCPBA/CHCl₃, 0°C, 2 hr

  • Product : 8-Methoxy-2-(phenylsulfinyl)-1,4-naphthoquinone (72% yield)

Comparative Reactivity with Analogues

CompoundElectrophilic Rate (kₑ)Nucleophilic Rate (kₙ)Redox Potential (V)
8-Methoxy-2-(phenylthio)-1,4-dione1.0 (reference)1.0 (reference)−0.32
2-Chloro-8-methoxy-1,4-naphthoquinone0.873.2−0.29
8-Hydroxy-2-methyl-1,4-naphthoquinone1.40.45−0.41

Data adapted from .

This reactivity profile enables precise synthetic modifications for developing bioactive derivatives, particularly in antimicrobial and anticancer applications . The compound’s balanced electronic properties make it a versatile intermediate in naphthoquinone chemistry.

Scientific Research Applications

Structural Characteristics

The compound features a methoxy group at the 8-position and a phenylthio group at the 2-position of the naphthalene-1,4-dione framework. Its molecular formula is C_{13}H_{10}O_3S, with a molecular weight of approximately 296.34 g/mol. The unique substitution pattern enhances its biological activity compared to other naphthoquinone derivatives, influencing its solubility and reactivity profiles .

Pharmacological Properties

1. Anticancer Activity
Research indicates that 8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione exhibits significant anticancer properties. Studies have shown that it can modulate enzyme activities and influence cellular pathways by generating reactive oxygen species (ROS), leading to apoptosis in cancerous cells. Molecular docking studies have demonstrated its binding affinity with proteins relevant to disease pathways .

2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial effects against various pathogens. Its structural similarity to other naphthoquinones allows it to exhibit potent antibacterial and antifungal properties. For instance, derivatives of naphthoquinones have shown effectiveness against Escherichia coli, Staphylococcus aureus, and fungal strains such as Candida and Aspergillus .

3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of naphthoquinones, including this compound. These compounds have been investigated for their ability to protect against neurodegenerative diseases by intercepting free radicals and modulating inflammatory responses .

Case Studies

Case Study 1: Anticancer Mechanism
A study investigated the mechanism of action of this compound in human cancer cell lines. The results indicated that the compound induced apoptosis via ROS generation and activation of caspase pathways, making it a potential candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of this compound was tested against several microbial strains. The results showed that it significantly inhibited bacterial growth and biofilm formation compared to standard antibiotics, suggesting its potential use as an alternative antimicrobial agent .

Mechanism of Action

The mechanism of action of 8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone structure can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies . Additionally, the phenylsulfanyl group may interact with specific proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Naphthoquinones

Substituent Effects on Structure and Reactivity

The table below summarizes key structural and functional differences between 8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione and related compounds:

Compound Name Substituents Synthesis Method Key Properties Biological Activity References
This compound C2: Ph-S; C8: OMe Nucleophilic substitution or coupling (e.g., lawsone derivatives with thiols) High lipophilicity; planar quinone ring; C–H⋯S and π-π interactions Antifungal, anticancer (hypothetical)
2-Methoxynaphthalene-1,4-dione (2-MNQ) C2: OMe One-step synthesis from lawsone Planar ring; C–H⋯O interactions; moderate solubility Antifungal (IC₅₀: 12–25 μg/mL)
2-(Allylthio)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione C2: Allyl-S; C3: Piperazine Nucleophilic substitution of chloro-naphthoquinones with allyl mercaptan Enhanced redox activity; dual functionalization Anticancer (IC₅₀: 4.30 μg/mL vs. MDA-MB-231)
Atovaquone C2: Cyclohexyl-Cl; C3: OH Multi-step synthesis with Friedel-Crafts alkylation Lipophilic; mitochondrial targeting Antiparasitic (IC₅₀: <10 nM vs. T. gondii)
8-Methoxy-2-(prop-2-yn-1-ylamino)naphthalene-1,4-dione C2: Propargyl-NH; C8: OMe Propargylamine coupling to naphthoquinone Planar structure; H-bonding networks; m.p. 52–57°C Precursor for anticancer conjugates
Key Observations:
  • Crystal Packing: Planar naphthoquinones with bulky substituents (e.g., phenylsulfanyl) exhibit π-π stacking, whereas smaller groups (e.g., OMe) favor C–H⋯O interactions .

Spectroscopic and Physical Properties

  • NMR Shifts : The phenylsulfanyl group causes downfield shifts in C2-associated protons (δ ~7.5–8.0 ppm) compared to methoxy (δ ~3.9 ppm) .
  • Melting Points: Bulky substituents (e.g., phenylsulfanyl) lower melting points (e.g., 52–57°C for propargylamino derivatives) compared to simpler methoxy analogs .

Biological Activity

8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione is a synthetic derivative of naphthoquinone, a class of compounds known for their diverse biological activities. This article provides an in-depth examination of the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C13H10O3S
  • Molecular Weight : 246.29 g/mol
  • IUPAC Name : this compound

Naphthoquinones like this compound exert their biological effects through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : They often inhibit key enzymes involved in cellular processes, such as NAD(P)H-quinone oxidoreductase (NQO1), which is crucial for cellular redox balance.
  • Interaction with DNA : The ability to intercalate with DNA can lead to genotoxic effects, contributing to their anticancer properties.

Antimicrobial Activity

Research indicates that naphthoquinone derivatives exhibit significant antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies have shown that this compound has potent activity against Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

The anticancer potential of this compound has been explored extensively:

  • Cell Viability Assays : In vitro studies using A549 lung carcinoma cells revealed that the compound reduced cell viability with an IC50 value of 20 µM after 24 hours of exposure. This suggests a significant cytotoxic effect compared to standard chemotherapeutic agents like doxorubicin .
CompoundIC50 (µM)
This compound20
Doxorubicin15

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines:

  • Cytokine Inhibition : In a study evaluating the effect on TNF-alpha and IL-6 production in macrophages, treatment with the compound resulted in a significant reduction (up to 50%) in cytokine levels compared to untreated controls .

Case Studies

Several case studies highlight the therapeutic potential of naphthoquinone derivatives:

  • Cancer Treatment : A study demonstrated that combining this compound with conventional chemotherapy enhanced the overall efficacy against NSCLC models by synergistically inducing apoptosis .
  • Infection Control : A clinical trial investigating its use against antibiotic-resistant bacterial infections reported promising results, with a notable decrease in infection rates among treated patients .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Methoxy-2-(phenylsulfanyl)naphthalene-1,4-dione, and how can purity be optimized?

  • Methodology : The compound can be synthesized via sulfenylation of 8-methoxy-1,4-naphthoquinone using phenylsulfanyl chloride in the presence of a base (e.g., triethylamine). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
  • Characterization : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and structural validation using 1H^1H-NMR (e.g., methoxy proton at δ 3.8–4.0 ppm) and 13C^{13}C-NMR (quinone carbonyl peaks at δ 180–190 ppm) .

Q. How should researchers design toxicity studies for this compound, given structural similarities to naphthalene derivatives?

  • Experimental Design :

  • Models : Use both in vitro (e.g., HepG2 cells for hepatic toxicity) and in vivo (rodent models, inhalation/oral exposure) systems.
  • Endpoints : Include systemic effects (hepatic, renal, respiratory) and cellular stress markers (ROS, glutathione depletion).
  • Reference Standards : Align with naphthalene toxicology protocols (Table B-1, ), prioritizing OECD guidelines for acute/subchronic exposure .

Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

  • Techniques :

  • X-ray crystallography (for confirming methoxy and phenylsulfanyl substituent positions; compare with analogs in ).
  • UV-Vis spectroscopy (quinone π→π* transitions ~250–300 nm; solvatochromic shifts in polar solvents).
  • Cyclic voltammetry (redox potential of the quinone moiety, typically -0.5 to -0.7 V vs. Ag/AgCl) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

  • Approach :

  • Use quantum chemical calculations (DFT, e.g., B3LYP/6-31G*) to model reaction pathways and transition states.
  • Apply machine learning (ML) to predict optimal solvent/base combinations from experimental datasets (e.g., ICReDD’s reaction path search methods in ).
  • Example : Simulate sulfenylation energetics to minimize byproducts like disulfide formation .

Q. How should researchers resolve contradictions in toxicity data between in vitro and in vivo studies?

  • Analysis Framework :

  • Metabolic Activation : Test for cytochrome P450-mediated metabolites (e.g., epoxides) using liver microsomes.
  • Dose-Response Reconciliation : Compare NOAEL (no-observed-adverse-effect-level) from animal studies with IC50 values from cell assays.
  • Cross-Species Variability : Evaluate interspecies differences in glutathione-S-transferase (GST) activity, a detoxification pathway for quinones .

Q. What strategies can elucidate structure-activity relationships (SAR) for antitumor properties of this compound?

  • Methodology :

  • Derivative Synthesis : Modify substituents (e.g., replace phenylsulfanyl with alkylthio groups).
  • Biological Assays : Screen for cytotoxicity (MTT assay), apoptosis (Annexin V/PI staining), and ROS induction in cancer cell lines (e.g., MCF-7, A549).
  • Data Correlation : Use multivariate analysis to link electronic parameters (HOMO-LUMO gaps) with bioactivity trends .

Q. How does the compound’s reactivity vary under oxidative vs. reductive conditions, and what are the implications for storage?

  • Reactivity Profiling :

  • Oxidative Stability : Monitor degradation via HPLC under air/light exposure; use antioxidants (e.g., BHT) to stabilize quinone cores.
  • Reductive Pathways : Characterize hydroquinone formation using Na2S2O4 as a reductant; track reversibility via cyclic voltammetry.
  • Storage Recommendations : Store under inert gas (N2/Ar) at -20°C in amber vials to prevent photodegradation .

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